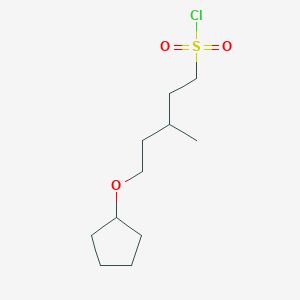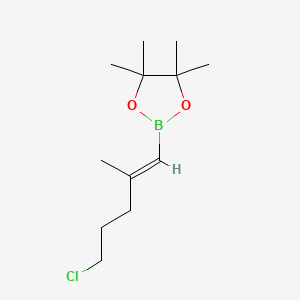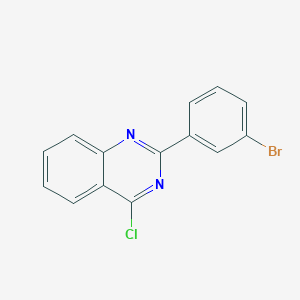
4,4-Difluorocyclohexane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluorocyclohexane-1-sulfonamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of two fluorine atoms attached to a cyclohexane ring, along with a sulfonamide group, making it a valuable subject for scientific investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 4,4-Difluorocyclohexane-1-sulfonamide may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are carefully controlled to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorocyclohexane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
4,4-Difluorocyclohexane-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Difluorocyclohexane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, which play crucial roles in various biological processes. This inhibition can lead to therapeutic effects such as antibacterial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexanone: Similar in structure but lacks the sulfonamide group.
4,4-Dimethylcyclohexanone: Contains methyl groups instead of fluorine atoms.
4-Phenylcyclohexanone: Contains a phenyl group instead of fluorine atoms.
Uniqueness
4,4-Difluorocyclohexane-1-sulfonamide is unique due to the presence of both fluorine atoms and a sulfonamide group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C6H11F2NO2S |
|---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
4,4-difluorocyclohexane-1-sulfonamide |
InChI |
InChI=1S/C6H11F2NO2S/c7-6(8)3-1-5(2-4-6)12(9,10)11/h5H,1-4H2,(H2,9,10,11) |
InChI Key |
MEBIJVCCMYLFGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1S(=O)(=O)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


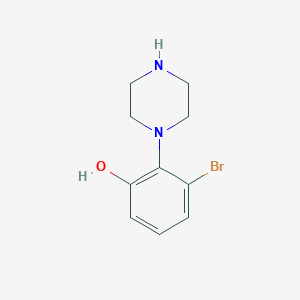

![(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine](/img/structure/B13476979.png)

![rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans](/img/structure/B13477001.png)
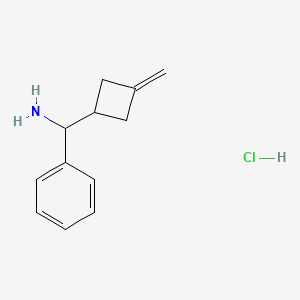

![2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid](/img/structure/B13477011.png)
![4,4-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B13477015.png)
![1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13477022.png)
